1,3-Dimethylcyclohexane
Overview
Description
1,3-Dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₆. It is a disubstituted cyclohexane, where two methyl groups are attached to the first and third carbon atoms of the cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane. The cis isomer has both methyl groups on the same side of the ring, while the trans isomer has them on opposite sides .
Mechanism of Action
Target of Action
1,3-Dimethylcyclohexane primarily targets the cyclohexane ring structure in organic compounds . The compound’s primary targets are the hydrogen atoms or other substituents located on carbon atoms 3 and 5 of a cyclohexane ring .
Mode of Action
The mode of action of this compound is based on steric interactions, known as 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 .
Biochemical Pathways
The compound affects the conformational stability of cyclohexane derivatives . The conformation where the methyl group is in the equatorial position is more stable than the axial conformation . This is due to the strain, called 1,3-diaxial interactions, created when the axial methyl group experiences steric crowding with the two axial hydrogens located on the same side of the cyclohexane ring .
Pharmacokinetics
The compound’s conformational preferences suggest that its bioavailability may be influenced by the spatial arrangement of its substituents .
Result of Action
The result of this compound’s action is the preferential adoption of conformations in which the larger substituents are in the equatorial orientation . This reduces steric strain and increases the stability of the molecule .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, at 25°C, about 95% of methylcyclohexane molecules have the methyl group in the equatorial position . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclohexane can be synthesized through various methods. One common method involves the hydrogenation of 1,3-dimethylcyclohexene. This reaction typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 1,3-dimethylcyclohexene. The process involves the use of a fixed-bed reactor with a metal catalyst, such as nickel or platinum, at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of metal catalysts such as palladium or platinum.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1,3-Dimethylcyclohexane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexane: This compound has methyl groups on adjacent carbon atoms, leading to different steric interactions and conformational preferences.
1,4-Dimethylcyclohexane: The methyl groups are on opposite sides of the ring, resulting in different chemical and physical properties.
Methylcyclohexane: A simpler compound with only one methyl group attached to the cyclohexane ring.
Uniqueness of 1,3-Dimethylcyclohexane
This compound is unique due to its specific steric interactions and conformational preferences. The cis isomer, with both methyl groups in equatorial positions, is more stable than the trans isomer, which has one methyl group in an axial position. This difference in stability and reactivity makes this compound an interesting compound for studying conformational analysis and stereochemistry .
Properties
IUPAC Name |
1,3-dimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUHPSBDNVHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858731 | |
Record name | 1,3-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | 1,3-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9489 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
21.4 [mmHg] | |
Record name | 1,3-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9489 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
591-21-9 | |
Record name | 1,3-Dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dimethylcyclohexane?
A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various techniques to characterize this compound including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [] NMR helps elucidate the structure and conformation, IR reveals functional group vibrations, and GC-MS assists in identification and quantification. [, , ]
Q3: What are the key structural features of this compound?
A3: this compound is a cycloalkane with two methyl groups attached to the cyclohexane ring at the 1 and 3 positions. It exists as cis and trans isomers, with the cis isomer having both methyl groups on the same side of the ring and the trans isomer having them on opposite sides. []
Q4: How does the position of the methyl groups in dimethylcyclohexane influence its biodegradation?
A4: Research indicates that the position of methyl groups significantly impacts the biodegradation of dimethylcyclohexanes. Gem-dimethyl substitutions on the cyclohexane ring, like in 1,1-dimethylcyclohexane, hinder bacterial attack, making them more resistant to biodegradation compared to isomers with adjacent methyl groups. For instance, cis-1,3-dimethylcyclohexane degrades faster than 1,1-dimethylcyclohexane due to this steric hindrance factor. []
Q5: What is known about the thermal stability of this compound?
A5: Studies indicate that this compound exhibits good thermal stability, a desirable characteristic for advanced jet fuel applications. The cis isomer of this compound demonstrates higher thermal stability compared to its trans isomer. []
Q6: How does this compound behave in reactions catalyzed by sulfated zirconia?
A7: In the presence of sulfated zirconia, this compound primarily converts to ethylcyclohexane. This isomerization proceeds through a protonated cyclobutane intermediate, specifically protonated [4.2.0]bicyclooctane. []
Q7: Have computational methods been employed in research on this compound?
A8: Yes, computational chemistry has been applied to understand the conformational behavior of this compound. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to optimize geometries, explore potential energy surfaces, and determine the relative stabilities of different conformations. [] Further refinements using MP2, G4, and CCSD(T) methods provided a comprehensive picture of the conformational landscape and energy barriers for inversion and topomerization processes. []
Q8: Is this compound compatible with fluorinated solvents?
A9: Yes, this compound shows compatibility with various fluorinated solvents like perfluoro-1,3-dimethylcyclohexane and perfluoro-2-butyltetrahydrofuran. [] This compatibility is significant for applications like phase transfer catalysis where these solvents are commonly employed. [, ]
Q9: Has the interaction of this compound with biological systems been studied?
A9: The provided research primarily focuses on the chemical and physical properties of this compound. Specific studies regarding its interaction with biological systems are not detailed in the provided papers.
Q10: What analytical techniques are commonly used to detect and quantify this compound?
A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), plays a crucial role in identifying and quantifying this compound in complex mixtures. [, ] This technique is particularly valuable in analyzing petroleum samples to understand biodegradation processes. []
Q11: What is known about the environmental impact and degradation of this compound?
A11: The provided research does not delve into the specific environmental impact or degradation pathways of this compound. Further studies are necessary to understand its fate and effects in the environment.
Q12: What are some of the potential applications of this compound based on its properties?
A13: The research highlights the potential of this compound as a component in advanced jet fuels due to its thermal stability and desirable physical properties. [] Its compatibility with fluorinated solvents also makes it relevant in fields like phase transfer catalysis. [, ]
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